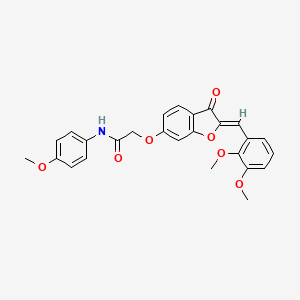

(Z)-2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)-N-(4-methoxyphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to (Z)-2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)-N-(4-methoxyphenyl)acetamide often involves multistep reactions that include the formation of acetamide moieties, a common functional group in many natural and pharmaceutical products. Sakai et al. (2022) discuss versatile reagents for N-alkylacetamide synthesis, highlighting methods that could be relevant for constructing complex molecules like the one (Sakai et al., 2022).

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated through techniques such as NMR, X-ray diffraction, and crystallography. For instance, the work by Hu Jingqian et al. (2016) on a related acetamide compound provides insights into the detailed molecular structure, including the configuration of benzofuran derivatives (Hu Jingqian et al., 2016).

Chemical Reactions and Properties

The chemical reactivity and properties of acetamide derivatives can be complex, involving multiple functional groups that interact in various ways. For instance, Sunder et al. (2013) describe the synthesis of novel acetamides with anti-inflammatory activity, showcasing the type of chemical reactivity that might be expected from compounds with similar functional groups (Sunder et al., 2013).

Physical Properties Analysis

The physical properties of such molecules, including solubility, melting point, and crystallinity, can be inferred from studies on similar compounds. Galushchinskiy et al. (2017) provide data on the crystal structures of related acetamides, which can offer insights into the physical properties that might be expected (Galushchinskiy et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity under various conditions, stability, and interaction with other molecules, can be understood through synthetic studies and reactivity profiles of similar molecules. Gabriele et al. (2006) discuss the synthesis of dihydrobenzo[1,4]dioxine derivatives, providing a glimpse into the chemical behavior of structurally related compounds (Gabriele et al., 2006).

Wissenschaftliche Forschungsanwendungen

Photodynamic Therapy

The zinc phthalocyanine with substituted benzenesulfonamide derivative groups, which share structural similarities with the compound , has been reported to possess significant potential for photodynamic therapy applications in cancer treatment due to its excellent fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Activity

A study on rhodanine-3-acetic acid derivatives, which are structurally related to the compound, revealed significant antimicrobial activity against a variety of bacterial, mycobacterial, and fungal strains. This indicates the potential of such compounds in developing new antimicrobial agents (Krátký, Vinšová, & Stolaříková, 2017).

Photoreactivity

Compounds with structural features similar to the specified compound have been synthesized to study their photoreactivity. These compounds, which decompose under specific light conditions, have applications in photochemical studies and possibly in the development of light-activated drugs (Katritzky et al., 2003).

Synthesis of Novel Compounds

The synthesis of novel compounds derived from similar chemical structures has been explored for their potential as anti-inflammatory and analgesic agents. These compounds have shown high inhibitory activity on COX-2 selectivity and significant analgesic and anti-inflammatory activity, indicating their potential in pharmaceutical applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Potential as PTK Inhibitors

Certain derivatives of 3,4-dihydro-1-benzoxepin-5(2H)-one, structurally akin to the compound , have been synthesized and evaluated as protein-tyrosine kinase (PTK) inhibitors. These compounds showed significant inhibitory activities, suggesting their potential use in targeted cancer therapies (Li et al., 2017).

Eigenschaften

IUPAC Name |

2-[[(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]-N-(4-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO7/c1-30-18-9-7-17(8-10-18)27-24(28)15-33-19-11-12-20-22(14-19)34-23(25(20)29)13-16-5-4-6-21(31-2)26(16)32-3/h4-14H,15H2,1-3H3,(H,27,28)/b23-13- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKHBEDLIAFZQCW-QRVIBDJDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)COC2=CC3=C(C=C2)C(=O)C(=CC4=C(C(=CC=C4)OC)OC)O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)NC(=O)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=C(C(=CC=C4)OC)OC)/O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NO7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)-N-(4-methoxyphenyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Tert-butyl-7,9-dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2493427.png)

![6-[(4-bromophenyl)methylsulfanyl]-7H-purine](/img/structure/B2493434.png)

![2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2493436.png)

![4-[1-(Difluoromethyl)pyrazole-3-carbonyl]piperazine-1-sulfonyl fluoride](/img/structure/B2493440.png)

![4-[[5-(4-Methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]methyl]benzenesulfonyl fluoride](/img/structure/B2493441.png)

![2-[(2-chlorophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde](/img/structure/B2493442.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone](/img/structure/B2493444.png)

![4-(N,N-dimethylsulfamoyl)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2493445.png)

![4-({[(2-chlorobenzoyl)oxy]imino}methyl)-5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B2493446.png)